2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Description
This compound, identified in screening libraries under the code K280-0413 (ChemDiv), is a structurally complex heterocyclic molecule featuring a [1,2,4]triazolo[1,5-c]quinazoline core. Key structural elements include:
- A 2-methylbenzodiazole (2-methyl-1H-1,3-benzodiazol-1-yl) moiety attached via an ethyl chain to the triazoloquinazoline core.
- A sulfanylacetamide linker at position 5 of the triazoloquinazoline, terminating in an N-(3-methylphenyl) group.
- A molecular weight of approximately 558–562 g/mol (estimated based on analogs in ).
Properties
IUPAC Name |
2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7OS/c1-18-8-7-9-20(16-18)30-26(36)17-37-28-31-22-11-4-3-10-21(22)27-32-25(33-35(27)28)14-15-34-19(2)29-23-12-5-6-13-24(23)34/h3-13,16H,14-15,17H2,1-2H3,(H,30,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJOUUPFTWSXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Preparation of Triazoloquinazoline Intermediate: The triazoloquinazoline moiety is typically synthesized through a cyclization reaction involving a triazole and a quinazoline precursor.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Synthesis Overview
- Starting Materials: The synthesis often begins with readily available benzodiazole derivatives and triazole precursors.
- Reactions Involved: Key reactions include nucleophilic substitutions and coupling reactions that form the triazoloquinazoline framework.
Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds containing the triazoloquinazoline structure exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
- Case Studies: A study reported that triazoloquinazolines demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Target Organisms: It has shown activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Research Findings: In vitro studies demonstrated that modifications on the benzodiazole moiety significantly enhanced the antimicrobial activity of the derivatives .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise in multiple therapeutic areas:
Neurological Disorders
The structural features of this compound suggest potential applications in treating neurological disorders:
- Receptor Interaction: Compounds with similar structures have been shown to interact with benzodiazepine receptors, which are crucial in managing anxiety and seizure disorders .
Anti-inflammatory Effects
There is emerging evidence that suggests anti-inflammatory properties:
- Mechanism: The compound may inhibit pro-inflammatory cytokines, thus providing relief in conditions characterized by chronic inflammation.
Case Studies and Research Insights
Several studies have documented the synthesis and biological evaluation of related compounds:
Mechanism of Action
The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Observations :
- Substituent Diversity : The target compound’s benzodiazole-ethyl and sulfanylacetamide groups distinguish it from fluorophores (e.g., 5c, 5d) and nitrophenyl-containing analogs (). Its closest pharmacological relative is MRS1220, which shares the triazoloquinazoline core and acetamide linker but differs in substituents (furan vs. benzodiazole) .
- Functional Implications : The sulfanylacetamide group in the target compound may enhance solubility or receptor binding compared to MRS1220’s benzeneacetamide. The 3-methylphenyl terminus could influence lipophilicity and blood-brain barrier penetration relative to MRS1220’s simpler phenyl group .
A. Adenosine Receptor Antagonism
MRS1220 () is a benchmark A3 receptor antagonist (Ki = 0.33 nM for human A3AR) with demonstrated efficacy in preclinical models of ischemia and inflammation. The target compound’s benzodiazole-ethyl substituent may modulate receptor selectivity; benzodiazoles are known to interact with G-protein-coupled receptors (GPCRs) like adenosine receptors . However, the absence of a chlorine atom (present in MRS1220) could reduce binding affinity, as halogens often enhance receptor-ligand interactions .
B. Anticancer Activity
Triazoloquinazolines in exhibit anticancer activity via undefined mechanisms. For example, derivatives with aryl/hetaryl substituents show IC50 values <10 µM against leukemia cell lines. The target compound’s benzodiazole moiety, which can intercalate DNA or inhibit kinases, may confer similar cytotoxicity .
C. Anti-Exudative Potential
Acetamide derivatives in (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) reduce inflammation in rodent models. The target compound’s sulfanylacetamide group and aromatic substituents align with anti-inflammatory pharmacophores, though direct evidence is lacking .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties vs. Analogs
| Property | Target Compound | MRS1220 | 5c (Fluorophore) |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5 (estimated) | 3.8 | 5.2 |
| Water Solubility | Moderate (sulfanyl group) | Low (nonpolar substituents) | Very low (aromatic core) |
| H-bond Acceptors/Donors | 8/2 | 7/1 | 4/0 |
Notes:
Biological Activity
The compound 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide represents a complex molecular structure that incorporates various pharmacologically relevant moieties. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology.
Chemical Structure
This compound features a benzodiazole core, a triazoloquinazoline structure, and an acetamide group. The presence of these functional groups suggests a range of possible interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antimicrobial Activity : Many benzodiazole derivatives have shown effectiveness against bacterial and fungal strains due to their ability to interfere with microbial cellular processes.
- Anticancer Properties : Compounds containing triazole and quinazoline rings have been reported to possess cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Antimicrobial Activity
A study demonstrated that benzodiazole derivatives exhibit broad-spectrum antimicrobial activity. The mechanism often involves disruption of nucleic acid synthesis or interference with cell wall biosynthesis. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .
Anticancer Activity
Research focusing on quinazoline derivatives has revealed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer). The presence of the triazole moiety enhances these effects by promoting apoptosis in cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | MCF-7 | 10 |
| Example 2 | HCT116 | 15 |
| Target Compound | MCF-7 | TBD |
Anti-inflammatory Activity
Studies have indicated that compounds with similar scaffolds can inhibit the production of pro-inflammatory cytokines. This activity is crucial for developing treatments for conditions like rheumatoid arthritis and other inflammatory disorders .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A derivative of benzodiazole was tested against Staphylococcus aureus and exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL, indicating strong antimicrobial potential.
-
Case Study on Anticancer Activity :
- A triazoloquinazoline derivative was evaluated for its cytotoxicity against various cancer cell lines. It showed an IC50 value of 12 µM against MCF-7 cells, suggesting promising anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
